molecular formula C21H23N3O4S B2580422 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 953187-05-8

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B2580422
CAS No.: 953187-05-8
M. Wt: 413.49
InChI Key: BYWIQGWWORPXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine core and methoxy-substituted phenyl groups, which contribute to its pharmacological profile.

The molecular formula of this compound is C23H25N3O6C_{23}H_{25}N_{3}O_{6}, with a molecular weight of approximately 439.47 g/mol. The compound exhibits properties such as:

PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, which can lead to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. Additionally, the compound's ability to modulate immune cell activity suggests potential applications in autoimmune diseases.

Case Studies

  • Asthma Models : In murine models of asthma, administration of this compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues. These findings indicate its potential as a therapeutic agent for asthma management.
  • Rheumatoid Arthritis : In a study involving collagen-induced arthritis in rats, treatment with the compound led to significant reductions in joint swelling and pain. Histological analysis showed decreased synovial inflammation and cartilage degradation, supporting its use in treating rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridazine core and substitution patterns on the phenyl groups significantly influence biological activity. For example, compounds with additional methoxy groups on the phenyl ring exhibited enhanced PDE4 inhibitory activity compared to their counterparts with fewer substituents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureNotable Activity
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)acetamideStructurePDE4 Inhibitor
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoleStructureAlpha1-Adrenergic Receptor Affinity
1-(4-substituted phenyl)-3-[4-substituted piperazino(piperidino)]propan-1-olStructureAdenosine Deaminase Inhibition

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWIQGWWORPXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.